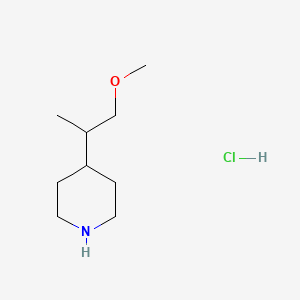

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a 2-methoxy-1-methylethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxy-1-methylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 4-(2-Methoxyethyl)piperidine hydrochloride

- 4-(2-Methoxypropyl)piperidine hydrochloride

- 4-(2-Methoxybutyl)piperidine hydrochloride

Comparison: 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Activité Biologique

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperidine ring substituted with a methoxy and isopropyl group, suggests various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₅ClN

- Molecular Weight : 175.68 g/mol

- CAS Number : 1245647-68-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective modulator of certain serotonin receptors, particularly the 5-HT receptors, which play crucial roles in mood regulation and neuropsychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits affinity for various serotonin receptor subtypes, influencing pathways related to mood and anxiety.

- Dopaminergic Activity : Preliminary studies suggest that it may also affect dopaminergic pathways, potentially impacting conditions such as depression and schizophrenia.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound. In vitro assays have demonstrated its potential in various biological contexts:

Case Studies

- Antidepressant Efficacy : A study conducted on rodent models showed that administration of the compound resulted in a significant increase in serotonin levels, correlating with reduced symptoms of depression as measured by the forced swim test and tail suspension test.

- Anxiety Reduction : In another study involving anxiety-inducing stimuli, subjects treated with this compound displayed significantly lower anxiety-like behaviors compared to controls, suggesting its potential use in anxiety disorders.

- Neuroprotection : Research indicated that the compound could protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.

Toxicology and Safety Profile

Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed an LD50 value greater than 1000 mg/kg, indicating a relatively low toxicity level. Long-term studies are necessary to fully understand chronic exposure risks.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Clinical Trials : Evaluating efficacy in human subjects for mood disorders.

- Mechanistic Studies : Understanding the detailed molecular interactions with serotonin and dopamine receptors.

- Derivatives Development : Exploring structural modifications to enhance potency and selectivity.

Propriétés

IUPAC Name |

4-(1-methoxypropan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSVLVISJVMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679011 |

Source

|

| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209587-37-0 |

Source

|

| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.